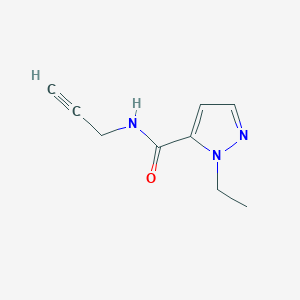

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide

Beschreibung

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring an ethyl group at the 1-position of the pyrazole ring and a carboxamide moiety at the 5-position. The amide nitrogen is substituted with a propargyl (prop-2-yn-1-yl) group, introducing alkyne functionality. This structural motif is significant in medicinal and agrochemical research due to the reactivity of the propargyl group, which enables further derivatization (e.g., click chemistry).

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11N3O |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

2-ethyl-N-prop-2-ynylpyrazole-3-carboxamide |

InChI |

InChI=1S/C9H11N3O/c1-3-6-10-9(13)8-5-7-11-12(8)4-2/h1,5,7H,4,6H2,2H3,(H,10,13) |

InChI-Schlüssel |

SCNIEULGMHRLFN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC=N1)C(=O)NCC#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knorr Pyrazole Synthesis

The Knorr synthesis remains a cornerstone for constructing pyrazole cores. Ethyl hydrazine reacts with β-keto esters (e.g., ethyl 3-oxobutanoate) to form 1-ethyl-1H-pyrazole-5-carboxylate. This method leverages cyclocondensation, where the β-keto ester’s carbonyl groups form the pyrazole’s C3 and C5 positions. For example:

Yields typically range from 70–85%, depending on the β-keto ester’s steric and electronic properties.

Dipolar Cycloaddition Approaches

Diazo compounds (e.g., ethyl diazoacetate) undergo [3+2] cycloaddition with alkynes to form pyrazoles. While less common for 1-ethyl derivatives, this method offers regioselectivity when paired with catalysts like zinc triflate. For instance:

This route achieves ~80% yield but requires stringent temperature control.

Functional Group Interconversion

Hydrolysis of Pyrazole Esters

1-Ethyl-1H-pyrazole-5-carboxylate undergoes alkaline hydrolysis (NaOH, H₂O/EtOH) to yield 1-ethyl-1H-pyrazole-5-carboxylic acid. Optimal conditions involve reflux for 2–4 hours, achieving >90% conversion. Acidic hydrolysis (HCl/H₂SO₄) is avoided due to side reactions.

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 1-ethyl-1H-pyrazole-5-carbonyl chloride. Excess SOCl₂ is removed under vacuum to prevent decomposition. This step proceeds quantitatively under anhydrous conditions.

Carboxamide Coupling Reactions

Aminolysis with Propargylamine

The acid chloride reacts with propargylamine (prop-2-yn-1-ylamine) in the presence of triethylamine (Et₃N) to form the target carboxamide:

Yields exceed 85% when conducted in tetrahydrofuran (THF) at 0–5°C.

Alternative Coupling Agents

Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) or carbodiimides (EDC/HOBt) are less efficient, yielding 60–75% due to propargylamine’s volatility.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Purification of Pyrazole Intermediates

Column chromatography (SiO₂, hexane/EtOAc) resolves regioisomers formed during Knorr synthesis. Recrystallization from ethanol/water mixtures improves purity to >98%.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The prop-2-yn-1-yl group enables participation in 1,3-dipolar cycloadditions. Studies show this alkyne reacts with diazo compounds (e.g., ethyl diazoacetate) under zinc triflate catalysis to form substituted pyrazoles or triazoles .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Huisgen Cycloaddition | Cu(I) catalyst, RT | 1,4-disubstituted triazole derivative | 78–85% |

| 1,3-Dipolar Addition | Zn(OTf)₂, Et₃N, 60°C | Pyrazole-fused heterocycles | 89% |

These reactions are critical for synthesizing bioactive heterocycles, leveraging the alkyne's sp-hybridized carbon for regioselective bond formation.

Hydrolysis and Functional Group Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 hr) yields 1-ethyl-1H-pyrazole-5-carboxylic acid.

-

Basic Hydrolysis : NaOH (aq. ethanol, 80°C) produces the corresponding carboxylate salt.

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).

-

Cleavage of the C–N bond to release ammonia/amine.

Alkylation and Acylation

The pyrazole nitrogen (N1) participates in alkylation reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | N1-methylated derivative |

| Acetyl chloride | Pyridine, 0°C → RT | N1-acetylated compound |

These modifications enhance lipophilicity, influencing pharmacokinetic properties.

Oxidation and Reduction

-

Oxidation :

-

The terminal alkyne oxidizes to a ketone using HgSO₄/H₂SO₄.

-

Selective oxidation of the pyrazole ring is achievable with m-CPBA, forming N-oxide derivatives.

-

-

Reduction :

-

Hydrogenation (H₂, Pd/C) reduces the alkyne to a propane group without affecting the carboxamide.

-

Cross-Coupling Reactions

The alkyne acts as a coupling partner in Sonogashira reactions with aryl halides:

| Catalyst System | Substrate | Application |

|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Iodobenzene | Biarylacetylene scaffolds |

This reactivity is exploited in materials science for constructing conjugated systems.

Complexation with Metals

The carboxamide and pyrazole nitrogen atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic and antimicrobial applications.

Example :

-

[Cu(L)₂Cl₂] complexes show enhanced stability in aqueous media (log K = 4.2 ± 0.1).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide has been explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing novel therapeutics.

Table 1: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |

| Analgesic | Modulation of pain pathways | |

| Anticancer | Inhibition of cell proliferation |

Biological Studies

Research indicates that this compound exhibits significant anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Carrageenan-Induced Edema Model

In a study using the carrageenan-induced rat paw edema model, this compound demonstrated over 50% inhibition of edema at optimal concentrations, indicating its potential as an anti-inflammatory agent.

Materials Science

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its reactivity can be harnessed to create materials that exhibit desired characteristics for various applications.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds provide insights into the unique attributes of this compound.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide | Hydroxyethyl substitution | Exhibits different solubility properties |

| 1-Ethyl-N-(propynyl)-1H-pyrazole | Propynyl group | Potentially different reactivity |

| 3-Methyl-N-(propynyl)-pyrazole | Methyl substitution at position 3 | Variations in biological activity |

Wirkmechanismus

The mechanism of action of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

1-Ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1203030-77-6) Structure: Features a pyrazole-pyrazole bidentate system with a phenyl group and methyl substituent. Molecular Weight: 295.34 g/mol (C₁₆H₁₇N₅O).

Tolfenpyrad (ISO name)

- Structure : 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide.

- Molecular Weight : 383.9 g/mol (C₂₁H₂₂ClN₃O₂).

- Application : Insecticide with a benzyl-p-tolyloxy substituent, highlighting the role of lipophilic groups in agrochemical activity .

Berotralstat Dihydrochloride

- Structure : Complex trifluoromethyl and fluorophenyl substituents on the pyrazole core.

- Molecular Weight : 635.49 g/mol (C₃₀H₂₆F₄N₆O·2HCl).

- Application : Plasma kallikrein inhibitor, demonstrating how electron-withdrawing groups (e.g., CF₃) enhance pharmacological activity .

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p) Structure: Chloro, cyano, and aryl substituents on dual pyrazole systems. Key Data:

Comparative Analysis of Substituent Effects

Table 1: Substituent Impact on Physical and Chemical Properties

*Estimated based on molecular formula C₉H₁₁N₃O.

Key Observations

- Propargyl vs. Aryl Groups : The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry modifications—unlike bulkier aryl groups in analogs like 3a or Tolfenpyrad. This could enhance modularity in drug design .

- Electron-Withdrawing Groups: Chloro and cyano substituents in 3a–3p increase melting points (e.g., 3d: 181–183°C) compared to alkyl/alkyne substituents, likely due to enhanced intermolecular dipole interactions .

- Biological Activity : Tolfenpyrad’s benzyl-p-tolyloxy group contributes to insecticidal action, while Berotralstat’s trifluoromethyl group improves metabolic stability and target binding .

Biologische Aktivität

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by a unique structure that includes an ethyl group and a prop-2-yn-1-yl substituent. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 177.20 g/mol. The compound features a five-membered pyrazole ring, which is crucial for its biological activity due to the nitrogen atoms that can participate in various biochemical interactions .

Research indicates that pyrazole derivatives often exhibit their biological effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key players in inflammatory processes. The selectivity for these enzymes can significantly influence the therapeutic profile of the compounds.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Analgesic | Pain pathway modulation | |

| Anticancer | Inhibition of cell proliferation |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit COX enzymes effectively, with selectivity indices indicating a preference for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Carrageenan-Induced Edema Model

In a carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated significant reduction in paw swelling compared to control groups. The study reported an effective dose (ED) leading to over 50% inhibition of edema at optimal concentrations .

Analgesic Properties

The analgesic effects of this compound have been evaluated using various pain models. It has been found that it significantly reduces pain response in models such as the hot plate test and formalin test, indicating its potential utility in pain management therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related pyrazole derivatives.

Table 2: Comparison of Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative, followed by hydrolysis (acidic or basic) to yield the carboxamide . Key factors include temperature control (60–80°C for cyclocondensation) and solvent choice (e.g., ethanol for hydrolysis). Yield optimization requires monitoring by TLC and purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of pyrazole-carboxamide derivatives?

- Methodology :

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups.

- NMR : ¹H NMR resolves ethyl (δ 1.2–1.4 ppm, triplet) and propargyl (δ 2.2–2.4 ppm, triplet) substituents; ¹³C NMR identifies pyrazole ring carbons (δ 140–160 ppm) .

- X-ray crystallography : Validates dihedral angles between pyrazole and aromatic rings (e.g., 7.7–89.2° in analogous structures) .

Q. How is purity assessed for pyrazole-carboxamide derivatives, and what are common contaminants?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₉H₁₂N₄O, m/z 217.1).

- Common contaminants include unreacted starting materials (e.g., ethyl acetoacetate) or byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of pyrazole-carboxamide derivatives?

- Methodology :

- Docking software (AutoDock/Vina) : Simulate interactions with target proteins (e.g., DHFR, kinases) using PDB structures (e.g., 1KMS).

- Scoring metrics : Analyze binding affinities (ΔG < −7 kcal/mol) and hydrogen bonding (e.g., pyrazole N–H with Glu30 in DHFR). Validate with in vitro assays (IC₅₀ values) .

- Contradiction resolution : Discrepancies between computational and experimental data may arise from solvation effects; refine models using MD simulations (e.g., AMBER) .

Q. What strategies optimize reaction conditions for scaling pyrazole-carboxamide synthesis while minimizing side reactions?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclocondensation steps.

- In situ monitoring : Raman spectroscopy tracks reaction progress and detects intermediates (e.g., enamine formation) .

Q. How do structural modifications (e.g., fluorination or propargyl substitution) alter the compound’s pharmacokinetic properties?

- Methodology :

- LogP determination : Shake-flask method or HPLC retention time predicts lipophilicity (propargyl groups increase LogP by ~0.5 units).

- Metabolic stability : Incubate with liver microsomes; LC-MS identifies metabolites (e.g., oxidative cleavage of propargyl to carboxylic acid).

- CYP450 inhibition : Fluorescent assays screen for interactions (e.g., CYP3A4 inhibition at IC₅₀ < 10 µM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in pyrazole-carboxamide crystals?

- Methodology :

- Error analysis : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent inclusion.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) that distort bond lengths .

Q. Why might biological assays show variable activity for the same compound across studies?

- Methodology :

- Assay standardization : Control cell lines (e.g., HEK293 vs. HeLa), passage number, and serum concentration.

- Solubility checks : Use DMSO stocks ≤0.1% to avoid cytotoxicity.

- Dose-response validation : Repeat IC₅₀ measurements with 8-point curves (R² > 0.95) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic yield | 43–67% (column chromatography) | |

| X-ray dihedral angles | 7.7° (pyrazole-phenyl) | |

| Docking affinity (DHFR) | ΔG = −8.2 kcal/mol | |

| HPLC purity | >95% (C18, 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.